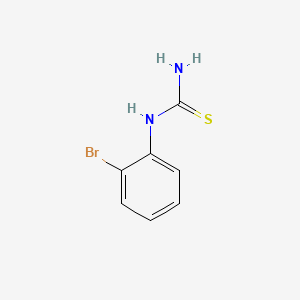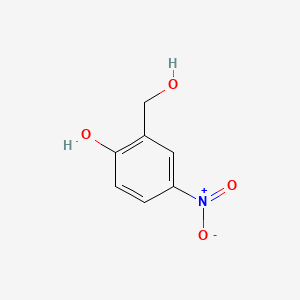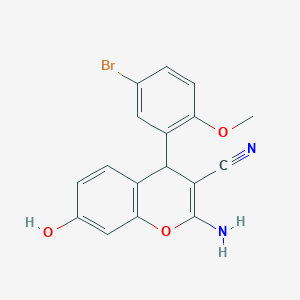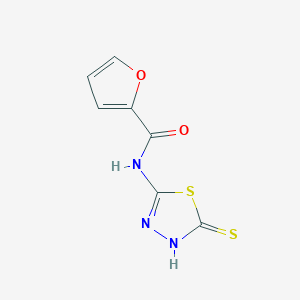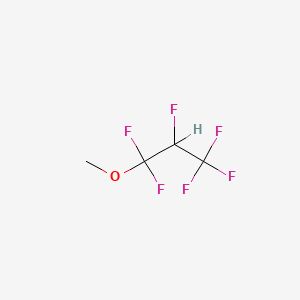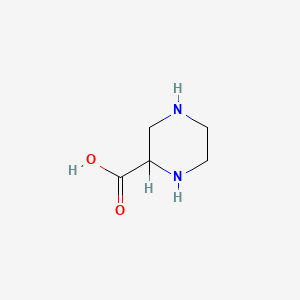
Piperazine-2-carboxylic acid
Descripción general
Descripción
DS-1093 es un fármaco de molécula pequeña desarrollado por Daiichi Sankyo Co., Ltd. Es un inhibidor de las prolil hidrolasas del factor inducible por hipoxia, que son enzimas que desempeñan un papel crucial en la regulación de los factores inducibles por hipoxia. Estos factores están involucrados en la respuesta del cuerpo a los bajos niveles de oxígeno. DS-1093 se ha investigado principalmente por su potencial para tratar la anemia asociada con la enfermedad renal crónica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de DS-1093 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son información patentada propiedad de Daiichi Sankyo Co., Ltd. normalmente implica técnicas de síntesis orgánica como la sustitución nucleofílica, la oxidación y las reacciones de reducción .
Métodos de producción industrial
La producción industrial de DS-1093 probablemente involucraría la síntesis orgánica a gran escala en un entorno controlado para garantizar la pureza y la consistencia del compuesto. Esto incluiría el uso de reactores industriales, sistemas de purificación y medidas de control de calidad para cumplir con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de reacciones
DS-1093 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones suelen implicar temperaturas, presiones y niveles de pH controlados para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de DS-1093 puede resultar en la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .
Aplicaciones Científicas De Investigación
DS-1093 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una herramienta para estudiar las vías del factor inducible por hipoxia y su regulación.
Biología: Investigado por su papel en las respuestas celulares a la hipoxia y su potencial para modular la expresión genética.
Medicina: Explorado como un agente terapéutico para el tratamiento de la anemia asociada con la enfermedad renal crónica al aumentar los niveles de eritropoyetina.
Industria: Posibles aplicaciones en las industrias biotecnológica y farmacéutica para el desarrollo de nuevas terapias dirigidas a afecciones relacionadas con la hipoxia
Mecanismo De Acción
DS-1093 ejerce sus efectos inhibiendo las prolil hidrolasas del factor inducible por hipoxia. Esta inhibición evita la degradación de los factores inducibles por hipoxia, lo que lleva a su acumulación y activación. Los factores inducibles por hipoxia activados luego promueven la expresión de genes involucrados en la eritropoyesis, la angiogénesis y la adaptación metabólica a la hipoxia. Los principales objetivos moleculares de DS-1093 son las enzimas prolil hidrolasa, que son responsables de la hidroxilación de los factores inducibles por hipoxia en condiciones normales de oxígeno .
Comparación Con Compuestos Similares
Compuestos similares
Roxadustat: Otro inhibidor de la prolil hidrolasa del factor inducible por hipoxia utilizado para el tratamiento de la anemia en la enfermedad renal crónica.
Daprodustat: Similar a DS-1093, inhibe las prolil hidrolasas del factor inducible por hipoxia y se utiliza para el tratamiento de la anemia.
Vadadustat: También se dirige a las prolil hidrolasas del factor inducible por hipoxia y se utiliza en el tratamiento de la anemia.
Singularidad de DS-1093
DS-1093 es único en su estructura molecular específica y sus propiedades farmacocinéticas, lo que puede ofrecer ventajas en términos de eficacia y perfil de seguridad en comparación con otros compuestos similares. Su desarrollo por Daiichi Sankyo Co., Ltd. también destaca su potencial para la innovación en el tratamiento de afecciones relacionadas con la hipoxia .
Propiedades
IUPAC Name |
piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXHAMIXJGYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369095 | |
| Record name | Piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2762-32-5 | |
| Record name | Piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Piperazine-2-carboxylic acid and its derivatives are primarily known for their interaction with the glutamate binding site of N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and neuronal communication. The specific downstream effects depend on the derivative's selectivity towards different NMDA receptor subtypes (NR2A-D). For example, certain derivatives preferentially block the slow-decaying component of the NMDA receptor-mediated CA3-CA1 synaptic response in rat hippocampal slices, suggesting a role for specific NR2 subtypes in these processes [].
ANone: Molecular Formula: C5H10N2O2
ANone: Modifications to the basic this compound structure significantly influence its activity, potency, and selectivity for NMDA receptor subtypes. Research indicates that:
- Bulky aromatic substituents: Compounds like NVPAAM077, EAB-515, and this compound derivatives with large aromatic groups often exhibit atypical NMDA receptor subtype selectivity [].
- Phenanthrene substitutions: Derivatives with phenanthrene attached at the 3-position, such as UBP141 and UBP145, demonstrate enhanced selectivity for NR2D-containing receptors compared to those containing NR2A or NR2B [].
- Phenylazobenzoyl/Phenylethynylbenzoyl groups: Incorporating these groups (e.g., in UBP125 and UBP128) leads to improved selectivity for NR2B, NR2C, and NR2D-containing receptors over NR2A-containing NMDA receptors [].
ANone: While specific stability data for this compound is limited within the provided research, studies highlight the importance of careful formulation for its derivatives. Formulation strategies might involve optimizing pH, using specific excipients, or employing encapsulation techniques to enhance stability, solubility, and ultimately, bioavailability.
ANone: Researchers utilize various analytical methods, including High-Performance Liquid Chromatography (HPLC) [, , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], for characterization and quantification of this compound and its derivatives. Specific details regarding method validation, accuracy, precision, and specificity can be found within individual research papers.
ANone: The provided research primarily focuses on the pharmacological aspects of this compound and its derivatives. Consequently, information regarding its environmental impact, ecotoxicological effects, and degradation pathways is limited within these studies. Further research is needed to understand its fate and potential risks in the environment.
ANone: The research on this compound and its derivatives has significantly advanced our understanding of NMDA receptor pharmacology and subtype selectivity. Early work identified the atypical selectivity profile of the parent compound [], paving the way for the development of more selective derivatives like UBP141 and UBP145, which target NR2D-containing receptors []. This progress has been instrumental in dissecting the roles of various NMDA receptor subtypes in physiological and pathological processes.
ANone: Several synthetic routes for this compound and its derivatives have been developed:
- Schotten-Bauman reaction: This method involves reacting appropriately substituted acid chlorides with Piperazine-2,3-dicarboxylic acid under modified Schotten-Bauman conditions [].
- Chiral synthesis and enzymatic resolution: This approach utilizes alcalase enzyme for the kinetic resolution of methyl 4-(tert-butyloxycarbonyl)piperazine-2-carboxylate to obtain enantiomerically pure (S)-Piperazine-2-carboxylic acid [].
- Diastereoselective hydrogenation: This method employs chiral pyrazine derivatives and various noble metal catalysts to synthesize this compound stereoselectively [].
ANone: this compound research exemplifies cross-disciplinary collaboration between chemistry, biology, and pharmacology. The synthesis of novel derivatives, coupled with their pharmacological evaluation in various models (e.g., recombinant receptors, hippocampal slices), has led to a deeper understanding of NMDA receptor function and its therapeutic potential []. This synergy paves the way for developing targeted therapies for neurological disorders. Additionally, research on biopolymer modification with this compound for carbon dioxide adsorption showcases its potential in material science and environmental applications [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-Bromo-4-chlorophenoxy)propyl]-4-methylpiperidine](/img/structure/B1223316.png)
![2-oxo-1H-pyridine-3-carboxylic acid [2-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1223318.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]thio]-N-[(2-furanylmethylamino)-oxomethyl]acetamide](/img/structure/B1223319.png)


![3,5-DIMETHYL 4-(3-HYDROXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B1223323.png)
![ETHYL 4-[2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ACETAMIDO]BENZOATE](/img/structure/B1223324.png)
![Ethyl 4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B1223325.png)
![2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B1223328.png)
